molecular formula C13H15N3O B7495908 4-imidazol-1-yl-N-propan-2-ylbenzamide

4-imidazol-1-yl-N-propan-2-ylbenzamide

Cat. No.: B7495908
M. Wt: 229.28 g/mol
InChI Key: OEDGONSJYVKYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazol-1-yl-N-propan-2-ylbenzamide is a benzamide derivative featuring an imidazole ring attached at the 4-position of the benzene ring and an isopropyl group (-N-propan-2-yl) as the amide substituent. This compound combines a planar aromatic benzamide core with the heterocyclic imidazole moiety, which is known for its bioisosteric properties and role in drug design.

Properties

IUPAC Name

4-imidazol-1-yl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10(2)15-13(17)11-3-5-12(6-4-11)16-8-7-14-9-16/h3-10H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDGONSJYVKYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural features of 4-imidazol-1-yl-N-propan-2-ylbenzamide are compared to three classes of related compounds from the evidence:

Table 1: Structural Comparison of Key Compounds
Compound Core Structure Key Substituents Heterocycle Type
Target Compound Benzamide 4-imidazol-1-yl, N-isopropyl Imidazole
3a () Benzimidazole-2-amine 4-dimethylaminophenylidene Benzimidazole
2g () Benzamide 4-(hexyloxy-imidazol-1-yl), Gly-Phe-NH2 Imidazole
4a-l () Benzimidazole-oxadiazole Varied alkyl/aryl groups Benzimidazole + Oxadiazole

Key Observations :

  • The target compound shares the benzamide backbone with 2g () but differs in substituent linkage (direct imidazole vs. hexyloxy-imidazole) .

Key Observations :

  • The target compound may require coupling of 4-iodobenzamide with imidazole under palladium catalysis, analogous to 2g’s coupling strategy .
  • The low yield (35%) in 2g highlights challenges in imidazole-containing benzamide synthesis, possibly due to steric hindrance or purification issues .

Physicochemical and Pharmacokinetic Properties

Drug-likeness parameters were extrapolated using Lipinski’s rules () and calculated properties:

Table 3: Physicochemical Comparison
Parameter Target Compound 4a-l ()
Molecular Weight 229 g/mol 330–450 g/mol
H-bond Donors 2 (amide NH + imidazole) 1–3
H-bond Acceptors 3 (amide O + imidazole N) 6–9
TPSA ~70.8 Ų 87.92–139.45 Ų
Lipinski Compliance Yes (4/5 rules) Variable (4e, 4f, etc., fail)

Key Observations :

  • The target’s lower molecular weight (<500 Da) and TPSA (<75 Ų) suggest superior oral bioavailability compared to ’s compounds .
  • Compliance with Lipinski’s rules positions the target as a promising lead for further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.